N3-Substituent Governs Antinociceptive Potency: A Class-Level SAR Foundation
While no direct head-to-head comparative study exists for this exact compound, a foundational SAR study of 78 N3-substituted uridines revealed that N3 modification profoundly alters antinociceptive efficacy in the mouse hot plate model [1]. Arylacyl substituents (e.g., 2′,4′-dimethoxyphenacyl) conferred significantly higher and longer-lasting activity compared to simple alkyl substituents, with the most potent analog (6m) achieving efficacy comparable to morphine at a 0.5 μmol/mouse i.c.v. dose [1]. The tetrahydro-2-furanyl methyl group of the target compound represents a unique oxygen-containing heterocyclic alkyl substituent that is structurally distinct from the arylacyl moieties that dominate potency in this dataset; therefore, it serves as a critical probe for exploring the activity landscape between simple alkyl and highly potent arylacyl N3-substitutions [1].
| Evidence Dimension | Antinociceptive Activity (Mouse Hot Plate Model) |
|---|---|
| Target Compound Data | Not reported in primary literature |
| Comparator Or Baseline | N3-(2′,4′-Dimethoxyphenacyl)uridine (1l) and related arylacyl derivatives: Up to ~80% analgesic effect at 0.5 μmol/mouse i.c.v.; N3-alkyl derivatives: Significantly weaker effects [1]. |
| Quantified Difference | Qualitative trend: N3-arylacyl >> N3-alkyl in antinociceptive potency. |
| Conditions | Male ddY mice; i.c.v. administration; hot plate test at 55±2°C; analgesic effect % calculated from latency time changes. |
Why This Matters
This SAR framework validates that the N3 substituent is a critical driver of in vivo CNS pharmacology, providing scientific justification for procuring the specific N3-tetrahydrofurfuryl analog to map the potency gradient between alkyl and arylacyl N3 modifications.
- [1] Yamamoto, I., et al. (2005). Synthesis of N3-Substituted Uridine and Related Pyrimidine Nucleosides and Their Antinociceptive Effects in Mice. Chemical and Pharmaceutical Bulletin, 53(3), 313-318. DOI: 10.1248/cpb.53.313. View Source
